molecular formula C11H9BrN2O B3200203 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1017458-55-7

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No. B3200203
CAS RN: 1017458-55-7
M. Wt: 265.11 g/mol
InChI Key: AYXHRDQXBUAHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule.


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule . This can be done using various spectroscopic methods such as NMR, IR, UV-Vis, etc.


Chemical Reactions Analysis

Chemical reactions analysis involves studying the transformations that a compound undergoes when it reacts with other substances .


Physical And Chemical Properties Analysis

Physical properties include melting point, boiling point, density, solubility, etc. Chemical properties refer to a substance’s reactivity, i.e., how it reacts with other substances .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level to produce a certain effect .

Safety and Hazards

Safety and hazards information includes toxicity data, handling precautions, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and potential modifications to the compound that could enhance its properties .

properties

IUPAC Name

1-(4-bromophenyl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXHRDQXBUAHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 4
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.